molecular formula C15H21NO B14947122 3-(2,4-Dimethylphenyl)-1-azabicyclo[2.2.2]octan-3-ol

3-(2,4-Dimethylphenyl)-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B14947122
M. Wt: 231.33 g/mol
InChI Key: SYUPTRJRHZTOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-DIMETHYLPHENYL)-3-QUINUCLIDINOL is an organic compound that belongs to the class of quinuclidine derivatives It is characterized by a quinuclidine ring structure substituted with a 2,4-dimethylphenyl group

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C15H21NO/c1-11-3-4-14(12(2)9-11)15(17)10-16-7-5-13(15)6-8-16/h3-4,9,13,17H,5-8,10H2,1-2H3

InChI Key

SYUPTRJRHZTOOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2(CN3CCC2CC3)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-DIMETHYLPHENYL)-3-QUINUCLIDINOL typically involves the reaction of quinuclidine with 2,4-dimethylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(2,4-DIMETHYLPHENYL)-3-QUINUCLIDINOL may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-DIMETHYLPHENYL)-3-QUINUCLIDINOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinuclidine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinuclidine nitrogen atom, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinuclidine N-oxides.

    Reduction: Reduced quinuclidine derivatives.

    Substitution: Alkylated or acylated quinuclidine derivatives.

Scientific Research Applications

3-(2,4-DIMETHYLPHENYL)-3-QUINUCLIDINOL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its pharmacological properties, including potential use as an anticholinergic agent.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(2,4-DIMETHYLPHENYL)-3-QUINUCLIDINOL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or agonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: The parent compound of 3-(2,4-DIMETHYLPHENYL)-3-QUINUCLIDINOL, known for its basic nitrogen atom and bicyclic structure.

    2,4-Dimethylphenyl derivatives: Compounds with similar aromatic substitution patterns, such as 2,4-dimethylphenylamine and 2,4-dimethylphenylmethanol.

Uniqueness

3-(2,4-DIMETHYLPHENYL)-3-QUINUCLIDINOL is unique due to the combination of the quinuclidine ring and the 2,4-dimethylphenyl group, which imparts distinct chemical and biological properties

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